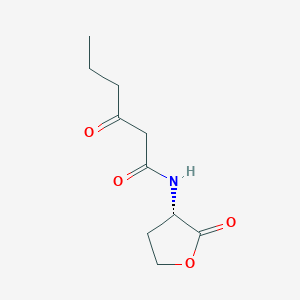

N-(3-Oxohexanoyl)-L-homoserine lactone

Description

This compound is a natural product found in Pectobacterium carotovorum and Azospirillum lipoferum with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of N-(3-Oxohexanoyl)-L-homoserine lactone in Vibrio fischeri: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), the primary autoinducer in the Vibrio fischeri quorum sensing system. It is intended for researchers, scientists, and drug development professionals interested in bacterial communication, signal transduction, and the historical context of quorum sensing. This document details the core LuxI/LuxR signaling pathway, outlines the experimental protocols that led to the identification of 3-oxo-C6-HSL, presents key quantitative data in a structured format, and visualizes the underlying biological and experimental processes.

Introduction: The Phenomenon of Autoinduction

The study of bioluminescence in the marine bacterium Vibrio fischeri led to the discovery of a sophisticated cell-to-cell communication system now known as quorum sensing.[1] In the early 1970s, researchers observed that V. fischeri cultures only produced light at high cell densities, a phenomenon termed "autoinduction."[1] This density-dependent gene expression suggested that the bacteria were releasing a signaling molecule into the environment, which, upon reaching a critical concentration, would trigger the expression of luminescence genes across the population.[2] This signaling molecule, or "autoinducer," was later identified as this compound (3-oxo-C6-HSL).[1][3]

The core genetic circuit responsible for this behavior is the LuxR-LuxI system.[1][4] The LuxI protein, an acyl-homoserine lactone (AHL) synthase, catalyzes the production of 3-oxo-C6-HSL.[4][5] This small molecule can diffuse freely across the cell membrane.[2][3] As the bacterial population grows, 3-oxo-C6-HSL accumulates. Once a threshold concentration is reached, it binds to the cytoplasmic transcriptional activator protein, LuxR.[6] This LuxR/3-oxo-C6-HSL complex then binds to a specific DNA sequence, the lux box, activating the transcription of the luxICDABEG operon.[7][8] This operon contains the genes for luciferase (luxAB), the fatty acid reductase complex needed to synthesize the aldehyde substrate (luxCDE), and, importantly, the luxI gene itself, creating a powerful positive feedback loop.[5][9]

The Core Signaling Pathway: LuxI/LuxR Circuit

The LuxI/LuxR circuit is the canonical model for quorum sensing in Gram-negative bacteria. At low cell densities, the concentration of the autoinducer is negligible, and the lux operon is not transcribed. As the population density increases, the synthesis of 3-oxo-C6-HSL by LuxI outpaces its diffusion away from the cells, leading to its accumulation. The binding of 3-oxo-C6-HSL to LuxR induces a conformational change in the protein, enabling it to activate transcription.[10]

It is also important to note that V. fischeri possesses a second quorum-sensing system, the ain system, which produces N-octanoyl-L-homoserine lactone (C8-HSL).[8][11][12] The ain system is thought to initiate signaling at lower cell densities, priming the lux system for full activation.[9]

Caption: The LuxI/LuxR signaling pathway in Vibrio fischeri.

Experimental Protocols for Discovery and Identification

The identification of 3-oxo-C6-HSL was a landmark achievement that required a combination of microbiology, biochemistry, and analytical chemistry. The general workflow involved cultivating the bacteria, performing a bioassay to detect activity, extracting and purifying the active compound, and finally, determining its chemical structure.

Caption: Generalized experimental workflow for the discovery of 3-oxo-C6-HSL.

Bacterial Strains and Culture Conditions

-

Production Strain: Wild-type Vibrio fischeri (e.g., MJ-1) was grown in a suitable liquid medium, such as a seawater-based broth, to a high cell density to ensure maximal production and accumulation of the autoinducer in the supernatant.[3][12]

-

Bioassay Strain: A key tool was the use of a "dark" mutant of V. fischeri—one that could not produce its own autoinducer (luxI mutant) but retained the ability to respond to it and produce light.[2][3] This allowed for the specific detection of autoinducer activity in fractionated samples.

Autoinducer Bioassay

-

The bioassay strain (luxI mutant) is grown to a specific cell density in a liquid medium.

-

Aliquots of the cell suspension are distributed into a multi-well plate or test tubes.

-

Samples to be tested (e.g., crude supernatant or purified fractions) are added to the wells.

-

The cultures are incubated, and luminescence is measured over time using a luminometer or scintillation counter.

-

A dose-dependent increase in light production relative to a negative control indicates the presence of autoinducer activity.[13]

Extraction and Purification

-

Centrifugation: High-density cultures of wild-type V. fischeri were centrifuged to pellet the cells, and the cell-free supernatant (conditioned medium) was collected.

-

Solvent Extraction: The autoinducer was extracted from the aqueous supernatant using an organic solvent like ethyl acetate.[12]

-

Chromatography: The crude extract was subjected to multiple rounds of purification. Early methods involved silica gel chromatography followed by high-pressure liquid chromatography (HPLC), often using a reversed-phase C18 column.[14][15] Fractions were collected and individually tested using the bioassay to track the active compound.

Structural Identification

-

Mass Spectrometry (MS): Purified active fractions were analyzed by mass spectrometry to determine the molecular weight and elemental composition of the autoinducer molecule.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were critical for elucidating the precise chemical structure, revealing the homoserine lactone ring and the 3-oxo-hexanoyl acyl side chain.[12][14]

-

Chemical Synthesis: The final confirmation was achieved by chemically synthesizing this compound and demonstrating that the synthetic compound had identical chemical properties and biological activity to the natural, purified autoinducer.[16]

Quantitative Data Summary

The regulation of the Lux system is highly sensitive to autoinducer concentration. Below is a summary of key quantitative parameters reported in the literature for the V. fischeri quorum sensing circuit.

| Parameter | Value / Range | Strain / Condition | Reference |

| 3-oxo-C6-HSL Concentration for Induction | |||

| Induction Threshold | ~0.5 µg/ml (~2.3 µM) | Erwinia carotovora (related system) | [4][14] |

| Concentration for Max. Luminescence | ~120 nM | V. fischeri ES114 | [8] |

| Equilibrium Constant (Keq) for Bulk Response | 200 ± 10 nM | V. fischeri MJ11 | [17] |

| LuxI Synthase Substrates & Products | |||

| Substrates | Hexanoyl-Acyl Carrier Protein (ACP), S-adenosylmethionine (SAM) | In vitro assay with purified LuxI | [4][18] |

| Products | 3-oxo-C6-HSL, 5'-methylthioadenosine, apo-ACP | In vitro assay with purified LuxI | [4] |

| Other AHLs Produced by V. fischeri | |||

| N-octanoyl-L-homoserine lactone (C8-HSL) | Synthesized by AinS | V. fischeri MJ1, ES114 | [8][11][12] |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | Dependent on LuxI for synthesis | V. fischeri | [12] |

| Regulatory Effects | |||

| Hill Coefficient (n) for Bulk Response | 2.6 ± 0.4 | V. fischeri MJ11 | [17] |

| Genes regulated by LuxR/3-oxo-C6-HSL | 25 genes (24 up, 1 down) | Microarray study | [4] |

Conclusion and Future Directions

The discovery of this compound and the elucidation of the LuxI/LuxR circuit in Vibrio fischeri were foundational to the entire field of quorum sensing.[1] This system provided the first clear molecular mechanism for bacterial cell-to-cell communication and demonstrated how a population could coordinate gene expression to enact group behaviors. The principles uncovered in V. fischeri have since been found to be widespread among Proteobacteria, controlling diverse processes such as virulence factor production, biofilm formation, and antibiotic synthesis.[19]

For drug development professionals, the LuxI/LuxR system and other quorum sensing circuits represent attractive targets for novel antimicrobial strategies. "Quorum quenching" therapies aim to disrupt these communication pathways, thereby preventing pathogenic bacteria from coordinating attacks on a host, rather than killing them directly. Understanding the detailed biochemistry, genetics, and regulation of these systems, as pioneered by the study of V. fischeri, remains critical for the rational design of such therapeutics. Future research will continue to explore the complexity of signaling networks in polymicrobial environments and the interplay between bacterial communication and host responses.[1]

References

- 1. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum sensing in Vibrio fischeri: essential elements for activation of the luminescence genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jvsmedicscorner.com [jvsmedicscorner.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caister.com [caister.com]

- 17. Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri | PLOS One [journals.plos.org]

- 18. pnas.org [pnas.org]

- 19. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

The Central Regulator: A Technical Guide to 3-oxo-C6-HSL in Gram-Negative Bacterial Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, or quorum sensing (QS), small diffusible signal molecules orchestrate collective behaviors. Among the most well-characterized of these signals in Gram-negative bacteria is N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This primary autoinducer is a cornerstone of the LuxI/LuxR-type quorum sensing systems, the first of its kind to be discovered in the marine bacterium Vibrio fischeri.[1][2] The canonical LuxI/LuxR circuit, and its homologs, control a wide array of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and secondary metabolite synthesis.[2][3][4] This technical guide provides an in-depth exploration of the 3-oxo-C6-HSL signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Core Signaling Pathway: LuxI/LuxR Circuit

The foundational mechanism of 3-oxo-C6-HSL-mediated quorum sensing is the LuxI/LuxR regulatory circuit. At low cell densities, the transcriptional activator LuxR is produced but remains largely inactive. The autoinducer synthase, LuxI, synthesizes 3-oxo-C6-HSL from S-adenosylmethionine (SAM) and an acylated carrier protein (ACP).[5] As the bacterial population grows, 3-oxo-C6-HSL accumulates in the extracellular environment and diffuses freely across the cell membrane.[2][6] Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the LuxR protein, inducing a conformational change that promotes its dimerization and enhances its DNA-binding affinity.[7][8] The LuxR:3-oxo-C6-HSL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of target operons, most notably the luxICDABEG operon in Vibrio fischeri.[1][8] This binding activates the transcription of genes responsible for both bioluminescence (luxCDABEG) and the synthesis of more 3-oxo-C6-HSL (luxI), creating a positive feedback loop that rapidly amplifies the quorum sensing response throughout the population.[9]

References

- 1. jvsmedicscorner.com [jvsmedicscorner.com]

- 2. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]

- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(3-Oxohexanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C6-HSL, is a key signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that orchestrates collective behaviors.[1] This small, diffusible molecule is a member of the N-acyl-homoserine lactone (AHL) family and plays a pivotal role in regulating gene expression in a population density-dependent manner.[1][2] As the bacterial population increases, so does the concentration of OOHL, leading to coordinated activities such as biofilm formation, virulence factor production, and bioluminescence.[1][3] Understanding the intricate mechanism of OOHL action is crucial for the development of novel anti-virulence strategies that target bacterial communication rather than growth, potentially mitigating the rise of antibiotic resistance.[3] This guide provides a comprehensive overview of the molecular mechanisms underpinning OOHL signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

The Core Mechanism: The LuxI/LuxR Quorum Sensing Circuit

The canonical mechanism of OOHL action is best exemplified by the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri.[2][4][5] This system serves as a paradigm for quorum sensing in many Gram-negative bacteria.

1.1. Synthesis and Diffusion: OOHL is synthesized by the enzyme LuxI or its homologs.[6][7] As a small, diffusible molecule, it can freely pass through the bacterial cell membrane into the extracellular environment.[1]

1.2. Population Density Sensing: At low cell densities, the concentration of OOHL remains low. As the bacterial population grows, the extracellular concentration of OOHL increases proportionally.[1][3]

1.3. Receptor Binding and Activation: Once a threshold concentration is reached, OOHL diffuses back into the bacterial cytoplasm and binds to its cognate intracellular receptor, the transcriptional regulator LuxR or a homolog.[3] This binding induces a conformational change in the LuxR protein, leading to its activation.[1]

1.4. Transcriptional Regulation: The activated OOHL-LuxR complex then typically dimerizes and binds to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[3][4][8] This binding event initiates the transcription of genes involved in various collective behaviors.

Signaling Pathway Diagram

Caption: OOHL is synthesized by LuxI and activates the LuxR transcriptional regulator at high cell densities.

Quantitative Data

The interaction between OOHL and its receptors, as well as its effect on gene expression, has been quantified in several studies.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| OOHL to CarR | 1.8 µM | Erwinia carotovora | [9][10] |

| OOHL to LuxR | ~3.5 nM (in the presence of DNA) | Vibrio fischeri | [8] |

| Effective Concentration | |||

| OOHL for CarR activation | 25 µM (for significant resistance to trypsin) | In vitro | [9] |

| OOHL for reporter strain response | 10⁻⁷ to 10⁻⁴ M | Escherichia coli reporter | [8] |

| OOHL for biofilm modulation | 30 to 50 µM (EC₅₀) | Pseudoalteromonas ulvae TC14 | [11] |

| Gene Regulation | |||

| OOHL concentration for RT-PCR | 5 µM | Pectobacterium atrosepticum | [12] |

Key Physiological Effects

The activation of LuxR-type proteins by OOHL triggers a cascade of gene expression leading to various phenotypic changes.

3.1. Biofilm Formation: OOHL is a significant regulator of biofilm formation, a process where bacteria adhere to surfaces and each other, forming a protective matrix.[1][11] In some marine bacteria, exogenous OOHL can interfere with antibiofilm compounds, promoting biofilm growth.[11]

3.2. Virulence Factor Production: Many pathogenic bacteria utilize OOHL to coordinate the production of virulence factors, such as toxins and degradative enzymes, allowing for a more effective infection of a host once a sufficient bacterial population is established.[1][3] For instance, in Serratia plymuthica, OOHL signaling controls the production of extracellular chitinase, nuclease, and protease.[6]

3.3. Bioluminescence: In Vibrio fischeri, the OOHL-LuxR system directly activates the lux operon, leading to the production of luciferase and subsequent bioluminescence.[4][5]

Experimental Protocols

Studying the mechanism of OOHL requires a variety of molecular biology and biochemical techniques.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

This assay is used to detect the binding of the activated LuxR-OOHL complex to its target DNA sequence (lux box).

Objective: To visualize the interaction between the OOHL-activated LuxR protein and a DNA probe containing the lux box sequence.

Methodology:

-

Protein Purification: Purify the His-tagged LuxR protein from an overexpression system.

-

DNA Probe Preparation: Synthesize and label a short DNA oligonucleotide containing the lux box sequence with a non-radioactive label (e.g., Cy5) or a radioisotope (e.g., ³²P).[13][14]

-

Binding Reaction:

-

Incubate the purified LuxR protein with the labeled DNA probe in a binding buffer.

-

Add varying concentrations of OOHL to different reaction tubes to assess its effect on binding.

-

Include a negative control with no LuxR and a competition control with an excess of unlabeled DNA probe.[13]

-

-

Electrophoresis:

-

Detection: Visualize the bands using an appropriate imager for the chosen label.[13][15]

Experimental Workflow: EMSA

Caption: Workflow for detecting LuxR-DNA binding using EMSA.

Reporter Gene Assay for Quorum Sensing Activation

This assay quantifies the transcriptional activation mediated by the OOHL-LuxR system.

Objective: To measure the level of gene expression from a promoter containing a lux box in response to varying concentrations of OOHL.

Methodology:

-

Construct a Reporter Plasmid:

-

Transform Host Strain: Introduce the reporter plasmid(s) into a suitable bacterial host that does not produce its own AHLs (e.g., E. coli).[16]

-

Induction and Measurement:

-

Grow the reporter strain to a specific optical density.

-

Add different concentrations of synthetic OOHL to the cultures.

-

After an incubation period, measure the reporter gene activity (e.g., luminescence, fluorescence, or β-galactosidase activity).[18]

-

-

Data Analysis: Plot the reporter activity as a function of OOHL concentration to determine the dose-response curve.

Logical Relationship: Reporter Gene Assay

Caption: OOHL activates LuxR to drive the expression of a measurable reporter gene.

Implications for Drug Development

The central role of OOHL in controlling bacterial virulence and biofilm formation makes its signaling pathway an attractive target for novel antimicrobial therapies. Strategies aimed at disrupting this pathway, known as quorum quenching, include:

-

Inhibition of OOHL Synthesis: Targeting the LuxI synthase to prevent the production of the signaling molecule.

-

Degradation of OOHL: Using enzymes like lactonases or acylases to degrade OOHL in the extracellular environment.[19]

-

Receptor Antagonism: Developing small molecules that bind to the LuxR receptor but do not activate it, thereby competitively inhibiting the binding of OOHL.

These approaches offer the potential to disarm pathogenic bacteria without exerting selective pressure for the development of resistance, a significant advantage over traditional antibiotics.

Conclusion

This compound is a cornerstone of bacterial communication, enabling coordinated group behaviors that are critical for bacterial survival and pathogenesis. A thorough understanding of its mechanism of action, from receptor binding to the regulation of target genes, is fundamental for the development of innovative anti-virulence therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this fascinating signaling system.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a luxI/luxR-type quorum sensing system and N-acyl-homoserine lactone-dependent regulation of exo-enzyme and antibacterial component production in Serratia plymuthica RVH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofilm formation in marine bacteria and biocidal sensitivity: interplay between a potent antibiofilm compound (AS162) and quorum-sensing autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Binding site profiles and N-terminal minor groove interactions of the master quorum-sensing regulator LuxR enable flexible control of gene activation and repression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. licorbio.com [licorbio.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: An In-depth Technical Guide to N-(3-Oxohexanoyl)-L-homoserine Lactone and its Pivotal Role in Quorum Sensing

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the mechanisms of N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL), a key signaling molecule in bacterial communication. This whitepaper provides a detailed examination of OHHL's function in quorum sensing, complete with quantitative data, experimental protocols, and novel visualizations of the intricate signaling pathways.

This compound, an N-acyl-homoserine lactone (AHL), acts as an autoinducer in numerous Gram-negative bacteria, allowing them to coordinate gene expression in a cell-density-dependent manner. This process, known as quorum sensing, is integral to a variety of bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence. Understanding the intricacies of the OHHL-mediated signaling cascade is paramount for the development of novel antimicrobial strategies that disrupt this communication network.

The Core of Communication: The LuxI/LuxR Circuit in Vibrio fischeri

The canonical model for OHHL-mediated quorum sensing is the LuxI/LuxR system in the marine bacterium Vibrio fischeri. At low cell densities, the basal level of OHHL production by the synthase LuxI is minimal. As the bacterial population grows, the concentration of OHHL increases.[1][2][3] Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic transcriptional regulator, LuxR.[1][2][3] This binding event induces a conformational change in LuxR, enabling it to dimerize and bind to a specific DNA sequence known as the lux box, located in the promoter region of the luxICDABEG operon.[1][4] This, in turn, activates the transcription of the lux operon, leading to the production of luciferase and the enzymes required for the synthesis of its substrate, resulting in bioluminescence.[1][2][3] Crucially, the operon also contains the luxI gene, creating a positive feedback loop that rapidly amplifies the production of OHHL.[1][2]

Quantitative Insights into OHHL-Mediated Quorum Sensing

The precise regulation of gene expression via quorum sensing is dependent on the concentration of the autoinducer and its affinity for its cognate receptor. The following table summarizes key quantitative parameters of the OHHL-LuxR interaction.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) of OHHL for LuxR | 100 nM | Vibrio fischeri (in vitro) | [1] |

| Threshold Concentration for lux Gene Activation | ~10 nM | Vibrio fischeri (in vivo) | |

| Binding Stoichiometry (OHHL:LuxR) | 1:1 per subunit | Vibrio fischeri | [1] |

Experimental Protocols for the Study of OHHL and Quorum Sensing

A thorough understanding of OHHL's function requires robust experimental methodologies. This section provides detailed protocols for the synthesis of OHHL, its quantification using a sensitive bioassay, and the measurement of its impact on gene expression.

Protocol 1: Chemical Synthesis of this compound (OHHL)

This one-pot synthesis method provides an efficient route to producing OHHL.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Butanoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

(S)-α-amino-γ-butyrolactone hydrobromide

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Adduct Formation: Dissolve Meldrum's acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Add pyridine dropwise to the solution.

-

Slowly add butanoyl chloride to the reaction mixture and stir at 0°C for 2 hours, then at room temperature for an additional 2 hours.

-

In Situ Amidation: Remove the solvent in vacuo to obtain the crude adduct.

-

Dissolve the crude adduct in fresh anhydrous DCM.

-

Add (S)-α-amino-γ-butyrolactone hydrobromide to the solution.

-

Add triethylamine dropwise and stir the reaction mixture at room temperature overnight.

-

Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Protocol 2: Quantification of OHHL using a Chromobacterium violaceum CV026 Bioassay

The C. violaceum CV026 strain is a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs, making it an excellent biosensor for OHHL.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar and broth

-

Synthetic OHHL standard

-

Bacterial culture supernatant to be tested

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Agar Plate Assay (Qualitative):

-

Prepare an LB agar plate overlaid with a lawn of C. violaceum CV026.

-

Spot a known amount of the test sample or extracted AHLs onto the agar surface.

-

Incubate the plate at 30°C for 24-48 hours.

-

The presence of a purple halo around the spot indicates the presence of AHLs.

-

-

Broth Assay (Quantitative):

-

Grow C. violaceum CV026 in LB broth to an early exponential phase (OD600 ≈ 0.2).

-

Prepare a serial dilution of the synthetic OHHL standard and the test samples.

-

Add the dilutions to the C. violaceum CV026 culture in a 96-well plate.

-

Incubate at 30°C with shaking for 18-24 hours.

-

Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.

-

Generate a standard curve using the known concentrations of OHHL to determine the concentration in the test samples.

-

Protocol 3: Measurement of luxI Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR allows for the precise quantification of changes in gene expression in response to OHHL.

Materials:

-

Vibrio fischeri culture

-

Synthetic OHHL

-

RNA extraction kit

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

Primers specific for the luxI gene and a housekeeping gene (e.g., rpoB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Grow Vibrio fischeri to a low cell density. Divide the culture and treat one portion with a known concentration of OHHL, leaving the other as an untreated control. Incubate for a defined period.

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

qRT-PCR: Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in luxI gene expression in the OHHL-treated sample compared to the control, normalized to the expression of the housekeeping gene using the ΔΔCt method.

Conclusion and Future Directions

This compound is a cornerstone of bacterial communication, and a thorough understanding of its synthesis, perception, and the resulting downstream regulatory events is critical for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricacies of quorum sensing and to explore strategies for its manipulation. Future research will likely focus on the identification of specific and potent inhibitors of the OHHL-LuxR interaction, paving the way for a new generation of antimicrobial agents that disarm rather than kill pathogenic bacteria.

References

The Biosynthesis of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is a key autoinducer molecule involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This signaling process is integral to various bacterial behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] In the marine bacterium Vibrio fischeri, 3-oxo-C6-HSL, in complex with the transcriptional activator LuxR, induces the transcription of the lux operon, leading to light production.[1][2][3] Understanding the biosynthesis of this molecule is critical for developing novel strategies to disrupt quorum sensing, thereby offering new avenues for antimicrobial therapies and the control of bacterial pathogenesis.

Core Biosynthesis Pathway

The synthesis of 3-oxo-C6-HSL is catalyzed by a member of the LuxI family of N-acyl-homoserine lactone (AHL) synthases.[4][5] Prominent examples include the LuxI protein in Vibrio fischeri and the CarI protein in the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora).[1][6] These enzymes utilize two primary substrates from core metabolic pathways: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) derived from fatty acid biosynthesis.[4][7]

The enzymatic reaction proceeds via a sequential, ordered mechanism where SAM binds to the synthase first, followed by the specific acyl-ACP, in this case, 3-oxohexanoyl-ACP.[4][7] The synthase then catalyzes two main chemical events:

-

Acyl Group Transfer : The 3-oxohexanoyl group is transferred from the acyl carrier protein to the primary amino group of SAM, forming an acyl-SAM intermediate and releasing the holo-ACP.[4][7]

-

Lactonization : An intramolecular cyclization occurs, where the carboxyl group of the methionine moiety attacks the thioester linkage, leading to the formation of the stable five-membered homoserine lactone ring and the release of methylthioadenosine (MTA).[4]

Quantitative Data

Table 1: Representative Kinetic Parameters of AHL Synthases

| Enzyme | Organism | Acyl Substrate | Km (μM) | Reference |

|---|---|---|---|---|

| AinS (MBP-fusion) | Vibrio fischeri | Octanoyl-ACP | 1.8 | [4] |

| AinS (MBP-fusion) | Vibrio fischeri | S-Adenosylmethionine | 7.9 | [4] |

| BjaI | Bradyrhizobium japonicum | Isovaleryl-CoA | 12 ± 1 | [7] |

| BjaI | Bradyrhizobium japonicum | S-Adenosylmethionine | 27 ± 2 |[7] |

Table 2: Effective Concentrations of 3-oxo-C6-HSL for Quorum Sensing Activation

| System | Organism | Reported Effective Concentration | Reference |

|---|---|---|---|

| Bioluminescence Induction | Vibrio fischeri | ~120 nM for maximal induction | [3] |

| Carbapenem Production | Pectobacterium carotovorum | Induction threshold of ~0.5 µg/mL (~2.3 µM) | |

| LuxR-dependent Transcription | In vitro assay | 10 µM used for stimulation | [8] |

| Bioreporter Activation | Escherichia coli (luxR-based) | Linear response in nM to low µM range |[1][9] |

Experimental Protocols

Elucidating the biosynthesis and function of 3-oxo-C6-HSL relies on robust methods for its extraction, detection, and quantification.

Protocol 1: Extraction and Thin-Layer Chromatography (TLC) Analysis

This protocol describes the extraction of AHLs from a bacterial culture supernatant and their subsequent detection using TLC overlaid with a bioreporter strain.[10][11][12]

-

Culture Growth and Extraction:

-

Grow the bacterial strain of interest in a suitable liquid medium (e.g., 100 mL LB broth) to a high cell density (e.g., OD600 of 1.0 or greater).[11]

-

Centrifuge the culture to pellet the cells and collect the cell-free supernatant.[12]

-

Extract the supernatant twice with an equal volume of a solvent such as acidified ethyl acetate (0.1% formic acid).[11][12]

-

Combine the organic layers, dry them over anhydrous magnesium sulfate, and evaporate to dryness under vacuum or nitrogen flow.[11][12]

-

Re-dissolve the dried residue in a small volume (e.g., 100 µL) of acetonitrile or methanol for analysis.[11]

-

-

TLC Separation and Detection:

-

Spot a small volume (1-5 µL) of the extract onto a C18 reversed-phase TLC plate.[10] Spot synthetic 3-oxo-C6-HSL as a standard.

-

Develop the chromatogram using a mobile phase of 60:40 (v/v) methanol:water.[10]

-

Air-dry the plate thoroughly to remove all solvent.

-

Overlay the plate with a thin layer of soft agar (e.g., 0.8% agar) seeded with a suitable bioreporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026.[10][12][13] The agar should contain an appropriate substrate if required (e.g., X-Gal for a lacZ-based reporter).

-

Incubate the plate at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

The presence of 3-oxo-C6-HSL is indicated by a colored spot (e.g., blue for A. tumefaciens NTL4 or purple for C. violaceum CV026) at a position corresponding to the standard.[10][11] 3-oxo derivatives often produce characteristic "tailing" spots.[13]

-

Protocol 2: Quantification using a Whole-Cell Bioreporter

This method uses a genetically engineered bacterial strain that produces a quantifiable signal (e.g., light, fluorescence) in direct proportion to the concentration of an AHL.[1][9]

-

Bioreporter Strain Preparation:

-

Assay Preparation:

-

Prepare a standard curve using synthetic 3-oxo-C6-HSL of known concentrations diluted in the same sterile growth medium used for the test samples.

-

Prepare test samples by adding aliquots of the extracted AHL (from Protocol 1) or cell-free culture supernatant to the bioreporter culture.

-

Standard Additions Method (for supernatants): To account for matrix effects from the culture medium, a standard additions approach is recommended.[1] Split the unknown sample into several aliquots. Leave one untreated, and spike the others with known, increasing concentrations of synthetic 3-oxo-C6-HSL.

-

-

Measurement and Quantification:

-

Incubate the assay mixtures (standards and samples) at a suitable temperature with shaking.

-

Measure the reporter signal (e.g., bioluminescence using a luminometer, fluorescence using a plate reader) over time.

-

Determine the concentration in the unknown sample by comparing its signal to the standard curve or by extrapolating from the standard additions plot.[1] The linear response of the bioreporter is typically observed over several orders of magnitude of AHL concentration.[1]

-

Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS provides the most sensitive and specific method for both identifying and quantifying AHLs.[12][14][15]

-

Sample Preparation:

-

Extract AHLs from culture supernatants as described in Protocol 1.

-

For absolute quantification, add a known amount of an internal standard (e.g., a deuterated AHL analog) to the sample prior to extraction.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.[12]

-

Elute the AHLs using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic mobile phase (e.g., methanol or acetonitrile with 0.1% acid).[12] A typical gradient might run from 10% to 90% organic phase over 30 minutes.[12]

-

-

Mass Spectrometric Detection:

-

Analyze the column eluent using a mass spectrometer, typically a triple quadrupole or QTOF instrument, in positive electrospray ionization (ESI+) mode.[12][15]

-

For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-oxo-C6-HSL.

-

For identification, acquire full scan MS/MS spectra and compare them to the fragmentation patterns of a synthetic standard or to spectra in a database.[15]

-

Regulation of 3-oxo-C6-HSL Biosynthesis

The production of 3-oxo-C6-HSL is often autoregulated through a positive feedback loop.[3][16] At a threshold concentration, 3-oxo-C6-HSL binds to its cognate transcriptional regulator, a protein of the LuxR family. This complex then binds to a specific DNA sequence, known as a lux box, located in the promoter region of the operon that includes the luxI synthase gene.[8] This binding event activates transcription, leading to the synthesis of more LuxI enzyme and, consequently, a rapid amplification of 3-oxo-C6-HSL production throughout the bacterial population.[2][3]

References

- 1. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The autoinducer synthases LuxI and AinS are responsible for temperature-dependent AHL production in the fish pathogen Aliivibrio salmonicida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 13. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the LuxI/LuxR Quorum Sensing Circuit and 3-oxo-C6-HSL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the canonical LuxI/LuxR quorum sensing (QS) circuit, with a focus on its core components and the signaling molecule N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This system, originally discovered in the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), is a paradigm for cell-to-cell communication in Gram-negative bacteria and a target for novel antimicrobial strategies.

Introduction to the LuxI/LuxR Quorum Sensing System

Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows populations to coordinate gene expression in response to cell density.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers. The LuxI/LuxR system is the archetypal QS circuit in many Gram-negative bacteria, regulating a variety of physiological processes, including bioluminescence, virulence factor production, biofilm formation, and motility.[1]

At the heart of this system are two key proteins: LuxI, an autoinducer synthase, and LuxR, a cytoplasmic transcriptional regulator.[3] LuxI synthesizes a specific acyl-homoserine lactone (AHL), in this case, 3-oxo-C6-HSL. As the bacterial population density increases, 3-oxo-C6-HSL accumulates in the environment. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to the LuxR protein. This binding event induces a conformational change in LuxR, activating it to function as a transcriptional regulator. The activated LuxR-AHL complex then binds to specific DNA sequences known as lux boxes, located in the promoter regions of target genes, thereby modulating their expression.[2][3]

The Core Signaling Pathway

The LuxI/LuxR circuit operates through a positive feedback loop, which allows for a rapid and synchronized population-wide response once the autoinducer concentration reaches a critical threshold.

At low cell density:

-

The basal level of luxI and luxR gene expression is low.

-

LuxI produces a small amount of 3-oxo-C6-HSL, which diffuses out of the cell and into the surrounding environment.

-

The concentration of 3-oxo-C6-HSL is too low to effectively bind to and activate LuxR.

-

Target genes, including the lux operon (luxICDABEG), remain largely unexpressed.

At high cell density:

-

The accumulation of 3-oxo-C6-HSL in the environment leads to a net influx into the cytoplasm.

-

3-oxo-C6-HSL binds to the N-terminal domain of the LuxR protein. This binding is thought to stabilize LuxR and promote its dimerization.

-

The LuxR:3-oxo-C6-HSL complex binds to the lux box, a 20-bp palindromic sequence in the promoter region of the lux operon.

-

This binding event recruits RNA polymerase, leading to a significant increase in the transcription of the lux operon.

-

The increased expression of luxI results in a surge in 3-oxo-C6-HSL synthesis, creating a robust positive feedback loop that rapidly amplifies the QS signal throughout the population.

Quantitative Data

The precise control of the LuxI/LuxR circuit is governed by the concentrations of its components and their binding affinities. The following tables summarize key quantitative parameters of this system.

Table 1: Protein and Autoinducer Concentrations

| Component | Concentration / Copy Number | Condition | Organism / System |

| LuxR | 80-135 dimers/cell | Low Cell Density | Vibrio harveyi |

| LuxR | ~575 dimers/cell | High Cell Density | Vibrio harveyi |

| 3-oxo-C6-HSL | ~10 nM | Activation Threshold for LuxR | Vibrio fischeri |

| 3-oxo-C6-HSL | 100 nM - 1 µM | Commonly used for in vitro/in vivo assays | Recombinant E. coli / V. fischeri |

Table 2: Binding Affinities and Gene Expression

| Interaction | Parameter | Value | Notes |

| LuxR : 3-oxo-C6-HSL | Kd (effective) | ~100 nM | In vitro studies with purified LuxR. |

| LuxR-(3-oxo-C6-HSL) : lux box | - | High affinity (nanomolar range) | Binding is dependent on 3-oxo-C6-HSL. |

| Gene Expression | Fold Change | 2 to >200-fold | Varies depending on the target gene and experimental conditions. |

Experimental Protocols

Several key experimental techniques are employed to study the LuxI/LuxR quorum sensing circuit. Detailed methodologies for three common assays are provided below.

Bioluminescence Assay for Quorum Sensing Activity

This assay quantifies the output of the lux operon, which is a direct measure of LuxR activity in response to 3-oxo-C6-HSL.

Materials:

-

Bacterial strain with a functional lux operon (e.g., Vibrio fischeri or a recombinant E. coli reporter strain).

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth with necessary antibiotics).

-

Synthetic 3-oxo-C6-HSL.

-

96-well white, clear-bottom microplates.

-

Microplate reader with luminescence detection capabilities.

Methodology:

-

Prepare Overnight Culture: Inoculate a single colony of the reporter strain into 5 mL of growth medium and incubate overnight at the appropriate temperature (e.g., 30°C) with shaking.

-

Subculture: The next day, dilute the overnight culture 1:100 into fresh medium.

-

Prepare Microplate: In a 96-well plate, add serial dilutions of synthetic 3-oxo-C6-HSL or the test compounds. Include a no-treatment control and a solvent control.

-

Inoculate Plate: Add the subcultured bacteria to each well to a final volume of 200 µL.

-

Incubation and Measurement: Place the microplate in the plate reader and incubate at the optimal growth temperature. Measure both optical density at 600 nm (OD600) and luminescence (in Relative Light Units, RLU) at regular intervals (e.g., every 30 minutes) for several hours.

-

Data Analysis: Normalize the luminescence data by dividing the RLU by the OD600 for each time point to account for differences in cell growth. Plot the normalized RLU against the concentration of 3-oxo-C6-HSL to determine the dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

EMSA is used to qualitatively and semi-quantitatively assess the binding of the activated LuxR protein to its DNA target, the lux box.

Materials:

-

Purified LuxR protein.

-

DNA probe containing the lux box sequence, labeled with a detectable marker (e.g., biotin or a fluorescent dye).

-

Unlabeled competitor DNA probe (identical sequence to the labeled probe).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Polyacrylamide gel (native, non-denaturing).

-

TBE or TGE running buffer.

-

Gel electrophoresis apparatus and power supply.

-

Detection system appropriate for the probe label.

Methodology:

-

Prepare DNA Probe: Synthesize and label the DNA probe containing the lux box sequence.

-

Binding Reactions: In separate tubes, set up the following reactions on ice:

-

Negative control: Labeled probe only.

-

Experimental: Labeled probe + purified LuxR protein + 3-oxo-C6-HSL.

-

Competition control: Labeled probe + purified LuxR + 3-oxo-C6-HSL + excess unlabeled competitor probe.

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Detection: After electrophoresis, transfer the DNA to a membrane (if using biotin-chemiluminescent detection) or image the gel directly (if using a fluorescent label).

-

Analysis: A "shift" in the migration of the labeled probe in the presence of LuxR and 3-oxo-C6-HSL indicates a protein-DNA complex. The shift should be diminished or absent in the competition control, confirming the specificity of the binding.

β-Galactosidase Reporter Assay for Promoter Activity

This assay is used when the lux box promoter is fused to a lacZ reporter gene. The activity of β-galactosidase serves as a proxy for the transcriptional activation by LuxR.

Materials:

-

E. coli strain containing a plasmid with the Plux-lacZ fusion and another plasmid constitutively expressing luxR.

-

LB medium with appropriate antibiotics.

-

Synthetic 3-oxo-C6-HSL.

-

Permeabilization buffer (e.g., Z-buffer).

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.

-

Stop solution (e.g., 1 M Na2CO3).

-

Spectrophotometer or microplate reader.

Methodology:

-

Culture Growth: Grow the reporter strain overnight and then subculture to early- or mid-log phase (OD600 ≈ 0.4-0.6).

-

Induction: Aliquot the cell culture into tubes and add different concentrations of 3-oxo-C6-HSL. Include a no-inducer control. Incubate for a set period (e.g., 2 hours) at the appropriate temperature.

-

Cell Lysis: Place the tubes on ice to stop cell growth. Measure the final OD600 of each culture. Lyse the cells by adding a permeabilizing agent like SDS and chloroform and vortexing.

-

Enzymatic Reaction: Add ONPG solution to each tube and incubate at 37°C. The ONPG will be cleaved by β-galactosidase, producing a yellow color.

-

Stop Reaction: Once a sufficient yellow color has developed, stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance of the solution at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

-

Calculate Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (t * v * OD600) where t is the reaction time in minutes and v is the volume of the culture used in mL.

Conclusion

The LuxI/LuxR quorum sensing circuit is a foundational system in the study of bacterial communication. Its elegant mechanism of a concentration-dependent transcriptional switch, amplified by a positive feedback loop, has made it a subject of intense research. For professionals in drug development, the components of this pathway, particularly the LuxR protein, represent promising targets for the development of novel anti-virulence and anti-biofilm agents that disrupt quorum sensing, offering an alternative to traditional antibiotics. A thorough understanding of the technical details, quantitative parameters, and experimental methodologies outlined in this guide is crucial for advancing research in this field.

References

Unveiling the Microbial Origins of N-(3-Oxohexanoyl)-L-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of N-(3-Oxohexanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria. This document provides a comprehensive overview of the primary bacterial producers of OOHL, quantitative data on its production, detailed experimental protocols for its analysis, and visualizations of the pertinent signaling pathways.

Primary Natural Sources of this compound (OOHL)

This compound is a pivotal autoinducer molecule involved in bacterial cell-to-cell communication, a process known as quorum sensing. This signaling mechanism allows bacteria to coordinate gene expression in a population density-dependent manner, regulating various physiological processes such as bioluminescence, virulence factor production, biofilm formation, and antibiotic synthesis. The primary natural sources of OOHL are a diverse range of Gram-negative bacteria, where it is synthesized by LuxI-type synthases.

Key bacterial species known to produce OOHL include:

-

Vibrio fischeri : A marine bacterium famous for its symbiotic relationship with the Hawaiian bobtail squid, where OOHL regulates bioluminescence.[1][2]

-

Pectobacterium carotovorum (formerly Erwinia carotovora): A plant pathogen that causes soft rot in various crops. In this bacterium, OOHL controls the production of carbapenem antibiotics and virulence factors.[3][4]

-

Yersinia enterocolitica : A human enteric pathogen where OOHL is involved in the regulation of motility and potentially virulence.[5][6][7][8]

-

Pseudomonas aeruginosa : An opportunistic human pathogen, where some strains have been reported to produce OOHL, although it is more commonly known for producing other N-acyl homoserine lactones (AHLs).

-

Aeromonas hydrophila : A bacterium found in aquatic environments that can be an opportunistic pathogen for fish and humans.

-

Vibrio harveyi : A marine bacterium that is a significant pathogen in aquaculture, where OOHL is one of the signaling molecules in its complex quorum-sensing network.[9]

Quantitative Production of OOHL

The concentration of OOHL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and culture stage. The following table summarizes reported concentrations of OOHL from various natural sources.

| Bacterial Species | Strain | Growth Conditions | OOHL Concentration | Reference |

| Vibrio fischeri | ES114 | SWT medium | 120 nM (sufficient for maximal luminescence induction) | [10] |

| Vibrio fischeri | MB13B1 | LBS medium | Detected (above LOD of 10.90 nmol L⁻¹) | [1] |

| Yersinia enterocolitica | WA-314 | Luria-Bertani (LB) broth | Not explicitly quantified, but produced at a higher level than strain 8081 | [5] |

| Yersinia enterocolitica | 8081 | Luria-Bertani (LB) broth | Detected, but at approximately 1/10th the level of strain WA-314 | [5] |

| Pectobacterium carotovorum subsp. carotovorum | Strain 71 | Not specified | OHHL is the dominant AHL | [11] |

Note: Quantitative data for OOHL production is often context-dependent and can vary between studies due to different analytical methods and culture conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of OOHL from bacterial cultures.

Extraction and Purification of OOHL from Bacterial Supernatant

This protocol is a standard method for the isolation of AHLs, including OOHL, from bacterial culture supernatants.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Glassware (flasks, beakers)

-

0.22 µm filter

Protocol:

-

Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth) to the late stationary phase, as AHL production is often maximal at this stage.

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.[9]

-

Liquid-Liquid Extraction:

-

Transfer the cell-free supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant.

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The top layer is the organic phase containing the OOHL.

-

Carefully collect the organic (ethyl acetate) layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of OOHL.[10]

-

-

Drying and Concentration:

-

Pool the collected organic extracts.

-

Dry the extract by adding anhydrous sodium sulfate and swirling until the solution is clear.

-

Decant the dried extract into a clean round-bottom flask.

-

Remove the ethyl acetate using a rotary evaporator at a temperature below 40°C to avoid degradation of the OOHL.

-

-

Reconstitution: Dissolve the dried extract in a small, precise volume of a suitable solvent for analysis, such as acetonitrile or methanol.[12]

-

Storage: Store the concentrated extract at -20°C until further analysis.

Quantification of OOHL by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of OOHL.

Materials and Equipment:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

OOHL standard of known concentration

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

-

Extracted and reconstituted OOHL sample

Protocol:

-

Standard Curve Preparation: Prepare a series of OOHL standards of known concentrations in the same solvent as the sample. This will be used to create a standard curve for quantification.

-

HPLC Method Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Set up a gradient elution program to separate the OOHL from other components in the extract. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.

-

-

Mass Spectrometry Method Setup:

-

Optimize the mass spectrometer for the detection of OOHL. This involves selecting the appropriate precursor ion (the protonated molecule [M+H]⁺ for OOHL) and identifying the most abundant and stable product ions after collision-induced dissociation.

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions from the precursor ion to the product ions of OOHL.

-

-

Sample Analysis:

-

Inject the prepared OOHL standards to generate a standard curve.

-

Inject the extracted sample.

-

-

Data Analysis:

-

Integrate the peak area of the OOHL in the chromatogram of the sample.

-

Use the standard curve to determine the concentration of OOHL in the injected sample.

-

Calculate the original concentration of OOHL in the bacterial supernatant, taking into account the dilution and concentration factors from the extraction process.

-

Signaling Pathways

The production and perception of OOHL are central to quorum-sensing circuits that regulate gene expression in various bacteria. Below are diagrams of two well-characterized OOHL-dependent signaling pathways.

The LuxI/LuxR Pathway in Vibrio fischeri

In Vibrio fischeri, the LuxI/LuxR system is the archetypal quorum-sensing circuit that controls bioluminescence.

Caption: The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.

The CarI/CarR Pathway in Pectobacterium carotovorum

In Pectobacterium carotovorum, the CarI/CarR system, homologous to the LuxI/LuxR system, regulates the production of carbapenem antibiotics.

Caption: The CarI/CarR quorum-sensing circuit in Pectobacterium carotovorum.

Experimental Workflow for OOHL Analysis

The following diagram outlines the general workflow for the extraction and quantification of OOHL from a bacterial culture.

Caption: Workflow for OOHL extraction and quantification.

References

- 1. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonenzymatic Turnover of an Erwinia carotovora Quorum-Sensing Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of this compound in Mice Infected with Yersinia enterocolitica Serotype O8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relevance of N-acyl- L-homoserine lactone production by Yersinia enterocolitica in fresh foods [agris.fao.org]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. research.wur.nl [research.wur.nl]

- 12. mdpi.com [mdpi.com]

A Technical Guide to N-(3-Oxohexanoyl)-L-homoserine lactone: A Key Regulator in Bacterial Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxohexanoyl)-L-homoserine lactone is a pivotal signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, influencing a wide array of physiological activities including biofilm formation, virulence factor production, and bioluminescence.[1] This technical guide provides a comprehensive overview of this compound, its various synonyms in scientific literature, quantitative data related to its signaling pathways, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Synonyms and Nomenclature

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and abbreviations for this compound is presented below.

| Category | Synonym/Abbreviation |

| Full Chemical Name | This compound |

| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide |

| Common Abbreviations | OHHL |

| 3-oxo-C6-HSL | |

| 3O-C6-HSL | |

| Other Names | N-(beta-Ketocaproyl)-L-homoserine lactone |

| N-(β-Ketocaproyl)-L-homoserine lactone | |

| Autoinducer-1 (AI-1) of Vibrio fischeri |

Quantitative Data

The interaction of this compound with its cognate receptors is a critical aspect of its function. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Organism/System | Description |

| Dissociation Constant (Kd) | 1.8 µM | Erwinia carotovora (CarR protein) | Measures the binding affinity of OHHL to its receptor, CarR, which regulates carbapenem production.[2] |

| Dissociation Constant (Kd) | 100 nM | Vibrio fischeri (LuxR protein) | Represents the binding affinity of OHHL to its receptor, LuxR, which controls bioluminescence. |

Signaling Pathways

This compound is a key component of the LuxI/LuxR-type quorum sensing circuit, first characterized in the marine bacterium Vibrio fischeri. A similar system involving the CarI/CarR proteins is found in Erwinia carotovora.

LuxI/LuxR Signaling Pathway in Vibrio fischeri

At low cell density, the LuxI protein produces a basal level of this compound (OHHL), which diffuses freely across the bacterial cell membrane. As the bacterial population increases, the extracellular concentration of OHHL rises. Once a threshold concentration is reached, OHHL diffuses back into the cells and binds to the cytoplasmic receptor protein, LuxR. The LuxR-OHHL complex then binds to a specific DNA sequence known as the lux box, which is located in the promoter region of the lux operon. This binding event activates the transcription of the lux operon genes (luxICDABE), leading to the production of luciferase and the subsequent emission of light. This creates a positive feedback loop, as the luxI gene is part of the lux operon, leading to a rapid increase in OHHL synthesis and a synchronized bioluminescent response across the population.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the appropriate acyl chloride with L-homoserine lactone hydrobromide under Schotten-Baumann conditions.

Materials:

-

L-homoserine lactone hydrobromide

-

3-Oxohexanoyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

-

Add a solution of 3-oxohexanoyl chloride in dichloromethane to the aqueous solution.

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification can be achieved using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid). A typical gradient might be 20-80% acetonitrile over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Dissolve the synthesized product in a small volume of the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the major peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Detection by Thin-Layer Chromatography (TLC) Overlay Assay

This bioassay is used to detect the presence of this compound in a sample.

Materials:

-

C18 reverse-phase TLC plate.

-

Sample extract.

-

This compound standard.

-

Methanol.

-

Water.

-

Agrobacterium tumefaciens NTL4 (pZLR4) bioreporter strain.

-

Luria-Bertani (LB) agar.

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

Procedure:

-

Spot the sample extract and the standard onto the C18 TLC plate.

-

Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.

-

Allow the plate to dry completely.

-

Overlay the TLC plate with a thin layer of molten LB agar seeded with the A. tumefaciens bioreporter strain and containing X-Gal.

-

Incubate the plate at 30°C for 24-48 hours.

-

The presence of this compound will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the bioreporter strain.

Experimental Workflow: Bioreporter Assay for Quantification

A common experimental workflow for quantifying the concentration of this compound in a bacterial culture supernatant involves the use of a bioreporter strain.

This workflow outlines the key steps for quantifying this compound. A standard curve is generated using known concentrations of the synthetic compound, allowing for the determination of the unknown concentration in the bacterial supernatant based on the luminescent response of the bioreporter.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL or 3-oxo-C6-HSL) is a key signaling molecule in bacterial quorum sensing (QS).[1][2] It belongs to the N-acyl-homoserine lactone (AHL) family of autoinducers, which bacteria use to coordinate gene expression in a cell-density-dependent manner.[1][3] OHHL was first identified as the natural autoinducer for bioluminescence in the marine bacterium Vibrio fischeri (now Aliivibrio fischeri).[1][2] In this system, OHHL is synthesized by the LuxI protein and, upon reaching a threshold concentration, binds to the transcriptional regulator LuxR.[2][3][4] This complex then activates the expression of genes responsible for bioluminescence, creating a positive feedback loop.[3] Due to its central role in regulating virulence, biofilm formation, and antibiotic production in various pathogens, the synthesis of OHHL and its analogues is of significant interest for developing quorum sensing inhibitors.[5][6][7]

Chemical Synthesis of this compound

The chemical synthesis of OHHL, a β-ketoamide AHL, can be approached through several routes. A common strategy involves the acylation of (S)-α-amino-γ-butyrolactone. One robust method utilizes Meldrum's acid to construct the β-ketoester moiety, which is then coupled with the homoserine lactone.[5]

Experimental Protocol: Synthesis via Meldrum's Acid Adduct

This protocol is adapted from previously reported procedures for synthesizing β-ketoamide AHLs.[5] It involves a multi-step linear synthesis.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Butyryl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

(S)-(-)-α-amino-γ-butyrolactone hydrobromide

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Formation of the Meldrum's Acid Adduct:

-

Dissolve Meldrum's acid in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add pyridine to the solution.

-

Slowly add butyryl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The resulting product is the acyl-Meldrum's acid adduct.

-

-

Methanolysis to Form Methyl 3-oxohexanoate:

-

The crude adduct from the previous step is carefully treated with methanol.

-

This reaction typically proceeds at room temperature and results in the formation of the corresponding β-ketoester, methyl 3-oxohexanoate.

-

The product can be purified by distillation or column chromatography.

-

-

Coupling with L-homoserine lactone:

-

Hydrolyze the methyl 3-oxohexanoate to 3-oxohexanoic acid using standard conditions (e.g., with NaOH followed by acidic workup).

-

Dissolve the resulting 3-oxohexanoic acid in an appropriate solvent like DCM or DMF.

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add (S)-(-)-α-amino-γ-butyrolactone hydrobromide to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

-

Purification:

Data Presentation

The synthesis of AHLs can vary significantly in efficiency depending on the chosen route and specific reaction conditions. The following table summarizes yields reported for different AHL synthesis strategies.

| Synthesis Method | Target AHL Class | Reported Yields | Notes | Reference(s) |

| One-pot from acyl-Meldrum's acid adducts | β-ketoamide (e.g., OHHL) | <30% | This method suffered from low yields and poor enantiomeric purity. | [5] |

| Linear route via β-ketoesters from Meldrum's acid | β-ketoamide (e.g., OHHL) | Good | A multi-step but more reliable and robust method for producing enantiomerically pure β-ketoamide AHLs. | [5] |

| Schotten-Baumann Conditions | Unfunctionalized Acyl | Good to Excellent | Involves reacting L-homoserine lactone hydrobromide with acid chlorides. Reliable for AHLs without the β-keto group. | [5][10] |

| Enzymatic Synthesis (Immobilized Candida antarctica Lipase) | Aliphatic & Hydroxylated | 6-85% | An alternative to chemical synthesis, particularly for non-3-oxo AHLs. Yields are highly dependent on the specific acyl donor. | [11] |

Visualizations

Diagrams of Workflow and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Caption: General workflow for the chemical synthesis of OHHL.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]